molecular formula C17H16N4O2 B12191848 6-cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12191848
M. Wt: 308.33 g/mol
InChI Key: OFMUQZYFBPYHJP-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused [1,2]oxazolo[5,4-b]pyridine core. Key structural attributes include:

  • Cyclopropyl substituent at position 6, which may enhance metabolic stability by reducing oxidative degradation.
  • Methyl group at position 3, contributing to steric and electronic modulation.
  • 3-methylpyridin-2-yl carboxamide at position 4, a pharmacophore common in bioactive molecules targeting kinases or receptors.

This compound belongs to a broader class of oxazolopyridine derivatives investigated for therapeutic applications, including soluble guanylate cyclase (sGC) stimulation, as indicated by Sanofi patents .

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-9-4-3-7-18-15(9)20-16(22)12-8-13(11-5-6-11)19-17-14(12)10(2)21-23-17/h3-4,7-8,11H,5-6H2,1-2H3,(H,18,20,22)

InChI Key

OFMUQZYFBPYHJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of cyclopropylamine, 3-methylpyridine, and other reagents under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The table below highlights structural differences and molecular data for the target compound and its analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Purity Source
6-cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (Target) 6-cyclopropyl, 3-methyl, 4-(3-methylpyridin-2-yl) C₁₈H₁₇N₃O₂ 307.35 Not provided N/A N/A
6-cyclopropyl-3-methyl-N-(2-methylsulfonylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 6-cyclopropyl, 3-methyl, 4-(2-methylsulfonylethyl) C₁₆H₁₉N₃O₃S 333.41 Not provided N/A
6-methyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 6-methyl, 3-(trimethylpyrazolyl) C₁₁H₁₀F₃N₃O₂S 305.28 1018166-25-0 95%
6-ethyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 6-ethyl, 3-(trimethylpyrazolyl) C₁₂H₁₂N₆O₂ 272.27 1170616-38-2 95%
Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound (307.35 g/mol) is heavier than analogues with pyrazole substituents (e.g., 272.27–305.28 g/mol), likely due to its pyridinyl carboxamide group.
  • Sulfonylethyl and pyrazole substituents introduce sulfur or nitrogen atoms, altering polarity and solubility.

Position 6 Modifications: Cyclopropyl (target) and ethyl/methyl groups (analogues) influence lipophilicity and steric bulk.

Carboxamide vs. Carboxylic Acid :

  • The target’s carboxamide group improves membrane permeability compared to carboxylic acid derivatives (e.g., compounds in ), which may ionize at physiological pH.

Stability and Physicochemical Properties

While explicit data are absent in the provided evidence, inferences can be made:

  • Cyclopropyl vs. Alkyl Chains : Cyclopropyl’s ring strain may enhance metabolic stability compared to ethyl/methyl groups .
  • Sulfonylethyl vs.

Biological Activity

6-Cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound with potential therapeutic applications. Its unique structure features a combination of a cyclopropyl group, a methyl group, and a pyridine ring, which may contribute to its biological activity. This article reviews the biological properties of this compound based on available literature and research findings.

PropertyValue
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
IUPAC Name6-cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
InChI KeyOFMUQZYFBPYHJP-UHFFFAOYSA-N

The mechanism of action for 6-cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves interactions with specific molecular targets. It is hypothesized that the compound may bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. However, detailed studies are necessary to elucidate the precise molecular pathways involved.

Antitumor Activity

Research indicates that derivatives of oxazolo[5,4-b]pyridines exhibit significant antitumor properties. A study on related compounds demonstrated moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The cytotoxic effects were measured using assays that assess cell viability after treatment with the compounds. For instance, certain derivatives showed an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The antimicrobial activity of 6-cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has not been extensively studied; however, related compounds in the oxazole class have shown promising results against Mycobacterium tuberculosis and other pathogenic bacteria. The structure of these compounds often influences their ability to penetrate bacterial membranes and inhibit essential metabolic pathways .

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of similar pyridine derivatives suggest potential applications in treating neurodegenerative diseases. These compounds may exert protective effects on neuronal cells by modulating neurotransmitter systems or reducing oxidative stress . Further research is needed to confirm these findings for the specific compound .

Study 1: Anticancer Activity Assessment

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives similar to 6-cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide. They evaluated their cytotoxicity against human cancer cell lines using MTT assays. The results showed that some derivatives had IC50 values ranging from 0.5 to 10 µM against ovarian cancer cells, indicating significant anticancer potential.

Study 2: Antimycobacterial Activity

A comparative study on oxazole derivatives highlighted their effectiveness against Mycobacterium tuberculosis. Compounds with similar structural motifs showed MIC (Minimum Inhibitory Concentration) values below 1 µM. This suggests that modifications to the oxazole ring can enhance antimicrobial activity .

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